2-(Butylamino)nicotinonitrile

Descripción

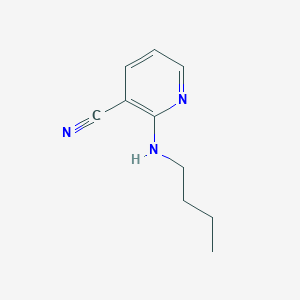

Structure

3D Structure

Propiedades

IUPAC Name |

2-(butylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-3-6-12-10-9(8-11)5-4-7-13-10/h4-5,7H,2-3,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVGEWIXPIPSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504081 | |

| Record name | 2-(Butylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74611-50-0 | |

| Record name | 2-(Butylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-(Butylamino)nicotinonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(butylamino)nicotinonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, spectral characteristics, and promising applications.

Introduction and Core Chemical Identity

2-(Butylamino)nicotinonitrile, with the CAS Number 74611-50-0 , is a substituted pyridine derivative that has garnered interest as a versatile building block in organic synthesis.[1][2][3] The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs.[4] The presence of a butylamino group at the 2-position and a nitrile group at the 3-position of the pyridine ring imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of a diverse range of heterocyclic systems with potential therapeutic applications.

The core structure of 2-(butylamino)nicotinonitrile facilitates its use in the development of novel compounds targeting a variety of biological pathways. Its derivatives have been investigated for their potential as autophagy enhancers, anticancer agents, and for their activity against various pathogens.[5][6][7] This guide will delve into the technical details necessary for researchers to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-(butylamino)nicotinonitrile is essential for its effective use in research and development. The following tables summarize its key physicochemical properties and provide an analysis of its expected spectral characteristics based on its structure and data from closely related analogs.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 74611-50-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃N₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| IUPAC Name | 2-(butylamino)pyridine-3-carbonitrile | [8] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available for this specific compound. Related 2-(butylamino)pyridine-3,4-dicarbonitrile derivatives have melting points in the range of 125-162 °C. | [5] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. The butyl group may impart some solubility in less polar solvents. | Inferred from structure |

| Storage | Sealed in a dry environment at 2-8°C is recommended. | [1] |

Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals for the butyl chain protons and the aromatic protons of the pyridine ring.

-

Butyl Chain:

-

A triplet corresponding to the terminal methyl group (CH₃) is expected around 0.9 ppm.

-

Two multiplets for the two methylene groups (CH₂) adjacent to the methyl and the nitrogen-bound methylene group, likely in the range of 1.3-1.6 ppm.

-

A triplet for the methylene group directly attached to the nitrogen (NH-CH₂) is anticipated to be further downfield, around 3.3-3.5 ppm, due to the deshielding effect of the nitrogen atom.

-

-

Pyridine Ring:

-

The protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns will depend on the electronic effects of the butylamino and nitrile substituents.

-

-

Amine Proton:

-

A broad singlet for the N-H proton is expected, the chemical shift of which can be variable depending on the solvent and concentration.

-

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Butyl Chain:

-

Four distinct signals are expected for the four carbon atoms of the butyl group, typically in the aliphatic region (13-45 ppm). The carbon attached to the nitrogen will be the most downfield of these.

-

-

Pyridine Ring:

-

Five signals are expected for the five carbon atoms of the pyridine ring in the aromatic region (approximately 100-160 ppm). The carbon bearing the nitrile group (C3) and the carbon attached to the amino group (C2) will have characteristic chemical shifts.

-

-

Nitrile Carbon:

-

The carbon of the nitrile group (C≡N) will appear as a distinct signal, typically in the range of 115-120 ppm.

-

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the secondary amine N-H stretching vibration.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring are expected just above 3000 cm⁻¹.

-

C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is a key indicator of the nitrile group.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (175.23). Given the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.

-

Fragmentation: Common fragmentation pathways for N-alkyl amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For 2-(butylamino)nicotinonitrile, a prominent fragment would be expected from the loss of a propyl radical (M-43), resulting from the cleavage of the bond between the first and second carbons of the butyl chain.

Synthesis and Reaction Mechanisms

The most common and efficient method for the synthesis of 2-(butylamino)nicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable 2-halonicotinonitrile, typically 2-chloronicotinonitrile, with n-butylamine.

General Synthesis Workflow

The synthesis can be visualized as a two-step logical process: the activation of the pyridine ring for nucleophilic attack and the subsequent displacement of the leaving group by the amine.

Caption: General workflow for the synthesis of 2-(butylamino)nicotinonitrile.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on a general procedure reported for the synthesis of related 2-(butylamino)pyridine-3,4-dicarbonitriles and is expected to be adaptable for the synthesis of 2-(butylamino)nicotinonitrile.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as isopropanol (i-PrOH).

-

Addition of Reagents: To the suspension, add n-butylamine (1.1 equivalents) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents). The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 60-80 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration and washed with cold water and a small amount of cold isopropanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield the pure 2-(butylamino)nicotinonitrile.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, and 2-(butylamino)nicotinonitrile serves as a valuable intermediate for the synthesis of pharmacologically active compounds.

Role as a Synthetic Intermediate

The primary application of 2-(butylamino)nicotinonitrile is as a precursor for more complex molecules. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can participate in cycloaddition reactions to form various heterocyclic rings. The amino group can be further functionalized. This versatility allows for the generation of diverse chemical libraries for high-throughput screening.

Potential Pharmacological Activities of Derivatives

Derivatives of 2-aminonicotinonitriles have shown a wide range of biological activities:

-

Autophagy Enhancement: Certain 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers, which is a promising strategy for the treatment of various diseases, including neurodegenerative disorders and cancer.[5]

-

Anticancer Activity: The nicotinonitrile core is present in several kinase inhibitors used in cancer therapy.[4] Derivatives of 2-aminonicotinonitriles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6]

-

Antimicrobial and Antiviral Properties: The pyridine ring is a common feature in many antimicrobial and antiviral agents. Research has shown that some 2-oxonicotinonitrile derivatives and their nucleoside analogues exhibit antiviral activity.[9]

-

Potassium Channel Blockade: Aminopyridines are known to be blockers of potassium channels.[10] While the direct activity of 2-(butylamino)nicotinonitrile has not been extensively reported, this provides a rationale for investigating its potential neurological effects.

The following diagram illustrates the potential pathways for the application of 2-(butylamino)nicotinonitrile in drug discovery.

Caption: Application of 2-(butylamino)nicotinonitrile in drug discovery.

Safety and Handling

Hazard Identification (Inferred)

-

Acute Toxicity: Likely to be harmful if swallowed, based on data for related aminopyridines and nicotinonitriles.[11]

-

Skin and Eye Irritation: Expected to cause skin and eye irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

-

Neurological Effects: Aminopyridines are known to have neurological effects due to their action on potassium channels.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Conclusion

2-(Butylamino)nicotinonitrile is a synthetically accessible and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. Its unique combination of a butylamino group and a nitrile group on a pyridine scaffold provides a rich platform for chemical modification and the development of novel compounds with diverse biological activities. While further research is needed to fully characterize its physicochemical properties and biological profile, this guide provides a solid foundation of technical information for researchers working with this promising compound. The continued exploration of nicotinonitrile derivatives is expected to yield new and effective therapeutic agents in the future.

References

- 1. 74611-50-0|2-(Butylamino)nicotinonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(butylamino)nicotinonitrile CAS#: [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Physicochemical properties of 2-(Butylamino)nicotinonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-(Butylamino)nicotinonitrile

Abstract

The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive examination of 2-(butylamino)nicotinonitrile, a representative member of this important class. While specific experimental data for this exact molecule is sparse in publicly accessible literature, this document, grounded in established chemical principles and data from closely related analogs, offers a robust profile for researchers, scientists, and drug development professionals. We will delve into its chemical identity, predictable physicochemical properties, established analytical and synthetic methodologies, and the well-documented biological potential of the broader nicotinonitrile class. This guide is designed to be a practical resource, explaining not just the "what" but the "why" behind experimental approaches, thereby empowering researchers to confidently work with and expand upon this versatile chemical entity.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research. 2-(Butylamino)nicotinonitrile is systematically identified through a combination of nomenclature, structural representation, and unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-(butylamino)pyridine-3-carbonitrile | [3] |

| CAS Number | 74611-50-0 | [4] |

| Molecular Formula | C₁₀H₁₃N₃ | [4] |

| Molecular Weight | 175.23 g/mol | [3] |

| SMILES | N#CC1=C(NCCCC)N=CC=C1 | |

| InChI Key | DZVGEWIXPIPSSJ-UHFFFAOYSA-N | [3] |

The structure, characterized by a pyridine ring substituted with a butylamino group at the 2-position and a nitrile (cyano) group at the 3-position, dictates its chemical behavior and potential for intermolecular interactions. The presence of a secondary amine, an aromatic nitrogen, and a cyano group provides multiple sites for hydrogen bonding and imparts a specific electronic profile that is crucial for its biological activity and physicochemical properties.

Synthesis and Chemical Reactivity

The synthesis of 2-(butylamino)nicotinonitrile is typically achieved through nucleophilic aromatic substitution (SₙAr). A common and efficient precursor is 2-chloronicotinonitrile. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the 2-position for nucleophilic attack.

A generalized synthetic workflow is presented below. The choice of a non-protic polar solvent like isopropanol or DMF facilitates the reaction, while a non-nucleophilic base is used to quench the HCl byproduct without competing with the primary amine.

Caption: Fig. 1: Generalized Synthetic Workflow.

Experimental Protocol: Synthesis

-

Rationale: This protocol is based on established methods for the synthesis of analogous 2-(butylamino)pyridine dinitriles, which provides a high-yield and straightforward approach.[5]

-

Procedure:

-

Suspend 2-chloronicotinonitrile (1.0 eq) in isopropanol (i-PrOH).

-

Add n-butylamine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq).

-

Heat the reaction mixture to 60–70 °C and stir for approximately 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture. The product is expected to precipitate.

-

Filter the precipitate and wash with cold water and cold i-PrOH to remove residual salts and starting materials.

-

Further purify the product by recrystallization from a suitable solvent like i-PrOH.

-

Physicochemical Properties: A Predictive and Comparative Analysis

| Property | Predicted/Estimated Value | Rationale & Significance |

| Melting Point (°C) | ~110 - 140 | Based on analogs like 4-(Benzofuran-2-yl)-2-(butylamino)nicotinonitrile (112-114 °C) and other derivatives which melt in the 125-150 °C range.[5][6] The melting point is a critical indicator of purity and lattice energy. |

| Boiling Point (°C) | > 300 (with decomposition) | High boiling point is expected due to the molecular weight and polar functional groups capable of hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Chloroform). Sparingly soluble in water. | The pyridine and nitrile groups confer polarity, while the butyl chain adds lipophilicity. This mixed character is crucial for its behavior in both biological and experimental settings.[7] |

| pKa | Basic pKa: ~4-6 | The most basic site is the pyridine nitrogen. The exact value is influenced by the electron-donating amino group and the electron-withdrawing nitrile group. pKa is fundamental for understanding ionization state in physiological media, which affects solubility, membrane permeability, and receptor binding.[1][8] |

| logP (Octanol/Water) | ~2.0 - 2.5 | The calculated XLogP3-AA for the related 2-(cyclopropylamino)nicotinonitrile is 2.0.[9] The butyl group would slightly increase this value. A logP in this range suggests good membrane permeability, a key parameter in drug design.[10] |

Analytical Characterization

A multi-faceted analytical approach is essential to confirm the structure and purity of 2-(butylamino)nicotinonitrile. This involves a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, providing a fingerprint of the functional groups present.[11]

-

Expected Absorptions:

-

~3360 cm⁻¹ (N-H stretch): A sharp to medium peak characteristic of the secondary amine.[5]

-

~2220 cm⁻¹ (C≡N stretch): A strong, sharp peak, highly characteristic of the nitrile group.[5][12]

-

~2950-2850 cm⁻¹ (C-H stretch): Multiple peaks corresponding to the aliphatic C-H bonds of the butyl group.

-

~1600-1580 cm⁻¹ (C=C and C=N stretch): Peaks associated with the aromatic pyridine ring.[5]

-

-

Sample Preparation Protocol:

-

Ensure the sample is completely dry to avoid a broad O-H signal from water obscuring the N-H region.

-

For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] Based on data from closely related structures, the following ¹H and ¹³C NMR chemical shifts (in ppm, relative to TMS) are expected in a solvent like DMSO-d₆.[5]

Expected ¹H NMR Signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 8.2 | m | 3H | Aromatic protons (pyridine ring) |

| ~7.5 | t | 1H | N-H (amine) |

| ~3.4 | m | 2H | -NH-CH₂ -CH₂-CH₂-CH₃ |

| ~1.5 | m | 2H | -NH-CH₂-CH₂ -CH₂-CH₃ |

| ~1.3 | m | 2H | -NH-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -NH-CH₂-CH₂-CH₂-CH₃ |

Expected ¹³C NMR Signals:

| Chemical Shift (ppm) | Assignment |

| ~160 | C2 (attached to N) |

| ~150, ~140, ~115 | Aromatic carbons (pyridine ring) |

| ~117 | C≡N (nitrile) |

| ~90 | C3 (attached to CN) |

| ~40 | -NH-CH₂ - |

| ~30 | -NH-CH₂-CH₂ - |

| ~20 | -NH-CH₂-CH₂-CH₂ - |

| ~14 | -NH-CH₂-CH₂-CH₂-CH₃ |

Protocol for 2D NMR Spectroscopy (HSQC)

-

Rationale: A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms they are directly attached to, providing unambiguous assignment of the C-H framework.[14][15]

-

Procedure:

-

Prepare a sample of 5-10 mg of 2-(butylamino)nicotinonitrile in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire standard 1D ¹H and ¹³C spectra.

-

Set up the HSQC experiment on the spectrometer, using standard pulse programs.

-

The experiment will generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

-

Cross-peaks in the spectrum indicate a direct bond between a proton and a carbon at those respective chemical shifts, confirming assignments made from 1D spectra.

-

Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and fragmentation patterns that aid in structural confirmation.[16][17]

-

Expected Results:

-

Molecular Ion ([M]⁺ or [M+H]⁺): A peak at m/z 175 (for [M]⁺) or 176 (for [M+H]⁺ in ESI) confirming the molecular weight.

-

Major Fragment: A prominent fragment resulting from the loss of a propyl radical (CH₂CH₂CH₃) via alpha-cleavage, leading to a peak at m/z 132 ([M-43]⁺). This fragmentation is highly characteristic of N-butyl amines.[5]

-

Caption: Fig. 2: Mass Spectrometry Workflow.

Biological and Pharmacological Context

The nicotinonitrile core is a well-established pharmacophore with a broad range of biological activities.[1] While specific studies on 2-(butylamino)nicotinonitrile are limited, its structural class has demonstrated significant potential in drug discovery.

-

Anticancer Activity: Many nicotinonitrile derivatives have shown potent cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and colon (HCT-116) cancer.[8][18] The mechanism often involves the inhibition of key enzymes like tyrosine kinases, leading to apoptosis and cell cycle arrest.[8]

-

Antimicrobial and Antiviral Activity: The pyridine and nitrile functionalities are present in numerous compounds with demonstrated antibacterial and antiviral properties.[19]

-

Central Nervous System (CNS) Activity: The nicotinonitrile scaffold is related to compounds that interact with nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating nicotine addiction and other CNS disorders.[13]

The butylamino substituent plays a crucial role in modulating the lipophilicity and steric profile of the molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific interactions with biological targets.

Safety and Handling

Based on safety data for analogous nicotinonitrile compounds, 2-(butylamino)nicotinonitrile should be handled with appropriate care in a laboratory setting.[5][20]

-

Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Conclusion

2-(Butylamino)nicotinonitrile represents a molecule of significant interest, built upon the pharmacologically validated nicotinonitrile scaffold. While a complete, experimentally verified dataset for this specific compound is not yet compiled in the public domain, this guide provides a comprehensive, predictive, and method-driven overview of its physicochemical properties. By integrating data from close analogs, computational predictions, and established analytical protocols, researchers are equipped with the foundational knowledge required to synthesize, characterize, and explore the potential of this and related compounds in drug discovery and materials science. The true value of this molecule will be fully unlocked through further experimental investigation into its specific biological activities and structure-activity relationships.

References

-

M. V. Goryaeva, T. A. Ponomareva, Y. V. Nelyubina, A. V. Lonchakov, V. P. Timofeev, A. V. Kletskov, I. S. Golovanov, Y. S. Gushchina, V. N. Yarovenko, and A. D. Volodin, "Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives," Molecules, vol. 26, no. 1, p. 132, Dec. 2020. [Online]. Available: [Link]

-

PubChem, "2-(Cyclopropylamino)nicotinonitrile," PubChem, 2024. [Online]. Available: [Link]

-

A. A. El-Sayed, "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review," Mini-Reviews in Medicinal Chemistry, vol. 23, no. 1, pp. 1-20, 2023. [Online]. Available: [Link]

-

Specac Ltd, "Interpreting Infrared Spectra," Specac Ltd, 2024. [Online]. Available: [Link]

-

H. S. El-Gazzar, H. N. Hafez, and E. M. Ahmed, "Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues," Bioorganic Chemistry, vol. 92, p. 103233, 2019. [Online]. Available: [Link]

-

A. M. F. Oliveira, J. W. Rubim, and P. S. Santos, "2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles," The Journal of Physical Chemistry B, vol. 112, no. 16, pp. 5039-5048, 2008. [Online]. Available: [Link]

-

M. Drozd, M. S. Szymański, and A. J. Barnes, "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers," Molecules, vol. 28, no. 1, p. 132, 2023. [Online]. Available: [Link]

-

M. V. Goryaeva et al., "Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives," Molecules, vol. 26, no. 1, p. 132, 2020. [Online]. Available: [Link]

-

A. M. F. Oliveira, J. W. Rubim, and P. S. Santos, "2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles," Chemical Physics Letters, vol. 469, no. 4-6, pp. 325-330, 2009. [Online]. Available: [Link]

-

J. D. G. de Oliveira, J. M. H. Olsen, and F. L. de Souza, "Improving pKa prediction accuracy with reparametrized force fields and free energy calculations," ChemRxiv, 2024. [Online]. Available: [Link]

-

S. M. Abdel-aziz, H. A. Etman, E. K. A. Abdelall, and A. M. El-Adl, "Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase," Anticancer Agents in Medicinal Chemistry, vol. 18, no. 11, pp. 1589-1598, 2018. [Online]. Available: [Link]

-

A. S. Rifai, A. C. B. Rodrigues, and J. M. H. Olsen, "Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis," Journal of Chemical Information and Modeling, vol. 62, no. 15, pp. 3637-3649, 2022. [Online]. Available: [Link]

-

I. Malík, E. Sedlárová, J. Csöllei, and J. Vanco, "Synthesis, spectral description, and lipophilicity parameters determination of phenylcarbamic acid derivatives with integrated N-phenylpiperazine moiety in the structure," ResearchGate, 2006. [Online]. Available: [Link]

-

M. J. W. Polak, M. A. Hawrył, and M. Hawrył, "The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography," Molecules, vol. 29, no. 15, p. 3438, 2024. [Online]. Available: [Link]

-

A. A. El-Henawy, E. A. El-Gazzar, and H. M. El-Sayed, "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives," Molecules, vol. 23, no. 11, p. 2786, 2018. [Online]. Available: [Link]

-

A. A. C. C. Pais, P. J. S. S. de Oliveira, and L. A. E. B. de Sousa, "Linear correlations of experimental and calculated LogP values by using quantum-chemical descriptors," ResearchGate, 2020. [Online]. Available: [Link]

-

PubChem, "Butyronitrile," PubChem, 2024. [Online]. Available: [Link]

-

Y. L. Ji, H. C. Lee, and R. Powers, "NMR Metabolomics Protocols for Drug Discovery," Methods in Molecular Biology, vol. 1277, pp. 245-260, 2015. [Online]. Available: [Link]

-

A. A. Aksenov et al., "Chemically informed analyses of metabolomics mass spectrometry data with Qemistree," eScholarship, 2021. [Online]. Available: [Link]

-

M. Kiani, "Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents," Physical Chemistry Research, vol. 12, no. 3, pp. 567-578, 2024. [Online]. Available: [Link]

-

Springer Nature Experiments, "Results for '2D NMR Spectroscopy'," Springer Nature Experiments, 2024. [Online]. Available: [Link]

-

A. de Castro, E. Lendoiro, H. Nóia, S. Steinmeyer, M. López-Rivadulla, and A. Cruz, "Liquid chromatography tandem mass spectrometry determination of selected synthetic cathinones and two piperazines in oral fluid. Cross reactivity study with an on-site immunoassay device," Journal of Chromatography A, vol. 1378, pp. 75-85, 2015. [Online]. Available: [Link]

-

G. J. Guillemin, R. J. W. Truscott, and B. J. Brew, "Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry," Analytical Biochemistry, vol. 301, no. 1, pp. 104-110, 2002. [Online]. Available: [Link]

-

PhytoBank, "[1H,13C] 2D NMR Spectrum (PHY0132554)," PhytoBank, 2024. [Online]. Available: [Link]

-

PubChem, "2-Hydroxyisonicotinonitrile," PubChem, 2024. [Online]. Available: [Link]

-

X. Li, Y. Liu, and J. E. Riviere, "Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry," Molecules, vol. 28, no. 12, p. 4829, 2023. [Online]. Available: [Link]

-

Agency for Toxic Substances and Disease Registry, "Toxicological Profile for 2-Butanone," NCBI Bookshelf, 2017. [Online]. Available: [Link]

-

D. D. Majumdar, C. J. Brown, and D. J. Rouse, "Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications," ResearchGate, 2020. [Online]. Available: [Link]

-

K. Chen, S. L. Wu, and B. M. Fung, "Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics," AAPS Journal, vol. 20, no. 1, p. 11, 2017. [Online]. Available: [Link]

Sources

- 1. ANI neural network potentials for small molecule pKa prediction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 127680-80-2|2-(tert-Butylamino)isonicotinonitrile|BLD Pharm [bldpharm.com]

- 3. 2-(butylamino)nicotinonitrile CAS#: [chemicalbook.com]

- 4. 74611-50-0|2-(Butylamino)nicotinonitrile|BLD Pharm [bldpharm.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 2-(Butylamino)nicotinonitrile|High-Purity Reference Standard [benchchem.com]

- 7. 2-(Tert-butylamino)isonicotinonitrile (127680-80-2) for sale [vulcanchem.com]

- 8. peerj.com [peerj.com]

- 9. 2-(Cyclopropylamino)nicotinonitrile | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Results for "2D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 15. PhytoBank: [1H,13C] 2D NMR Spectrum (PHY0132554) [phytobank.ca]

- 16. escholarship.org [escholarship.org]

- 17. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-(Butylamino)nicotinonitrile: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Butylamino)nicotinonitrile is a substituted pyridine derivative that has garnered interest within medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules. Its unique arrangement of a pyridine ring, a cyano group, and a butylamino substituent provides a scaffold for developing novel compounds with potential therapeutic applications. This technical guide offers a comprehensive examination of the molecular structure and molecular weight of 2-(Butylamino)nicotinonitrile, providing a foundational understanding for researchers working with this compound.

Molecular Identity and Chemical Properties

2-(Butylamino)nicotinonitrile is identified by the Chemical Abstracts Service (CAS) number 74611-50-0.[1][2][3] Its IUPAC name is 2-(butylamino)pyridine-3-carbonitrile, which precisely describes the arrangement of its functional groups.[4][5] The compound is also known by other synonyms such as 3-Cyano-2-butylaminopyridine.[5]

A summary of its key chemical properties is provided in the table below:

| Property | Value | Source(s) |

| CAS Number | 74611-50-0 | [1][2][3] |

| Molecular Formula | C10H13N3 | [2][5] |

| Molecular Weight | 175.23 g/mol | [2][3][4][5] |

| IUPAC Name | 2-(butylamino)pyridine-3-carbonitrile | [4][5] |

| InChI Key | DZVGEWIXPIPSSJ-UHFFFAOYSA-N | [4][5] |

Elucidation of the Molecular Structure

The molecular structure of 2-(Butylamino)nicotinonitrile is characterized by a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted at the 2- and 3-positions.

Key Structural Features:

-

Pyridine Ring: The foundational heterocyclic aromatic ring.

-

Butylamino Group: A secondary amine where a butyl group is attached to a nitrogen atom, which is in turn bonded to the C2 position of the pyridine ring.

-

Cyano Group (Nitrile): A carbon atom triple-bonded to a nitrogen atom (-C≡N), attached to the C3 position of the pyridine ring.

The spatial arrangement of these groups dictates the molecule's chemical reactivity and its potential interactions with biological targets. The presence of the nitrogen atom in the pyridine ring and the cyano and amino groups makes the molecule polar and capable of engaging in hydrogen bonding.

Caption: 2D representation of 2-(Butylamino)nicotinonitrile.

Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical synthesis and for characterization in analytical procedures. It is calculated by summing the atomic weights of all atoms in the molecular formula.

Calculation based on Molecular Formula (C10H13N3):

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Total Molecular Weight: 120.11 + 13.104 + 42.021 = 175.235 u

This calculated value is consistent with the molecular weight of 175.23 g/mol reported in numerous chemical databases and supplier catalogs.[2][3][4][5]

Experimental Workflow for Structural Verification

The elucidated structure of 2-(Butylamino)nicotinonitrile can be experimentally verified using a combination of spectroscopic techniques. The following workflow outlines a standard approach for structural confirmation.

Caption: Standard experimental workflow for structural verification.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique would provide information about the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the aromatic protons on the pyridine ring, the protons of the butyl chain, and the N-H proton of the amino group.

-

¹³C NMR: This would show the number of unique carbon environments. Signals corresponding to the carbons of the pyridine ring, the nitrile group, and the butyl chain would be expected.

-

-

Mass Spectrometry (MS): This analytical technique is used to measure the mass-to-charge ratio of ions. For 2-(Butylamino)nicotinonitrile, mass spectrometry would be used to confirm the molecular weight. The molecular ion peak [M]+ would be expected at m/z 175, with further fragmentation patterns providing additional structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of specific functional groups. Key vibrational frequencies to look for would include:

-

A sharp, intense peak around 2220-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

Conclusion

2-(Butylamino)nicotinonitrile is a well-defined chemical entity with a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol .[2][3][4][5] Its structure, featuring a substituted pyridine core, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of novel compounds for various research applications, particularly in the field of drug discovery. The combination of spectroscopic methods provides a robust framework for the unambiguous confirmation of its molecular structure, ensuring the integrity of subsequent research and development efforts.

References

- 2-(BUTYLAMINO)NICOTINONITRILE. 2a biotech.

- 74611-50-0|2-(Butylamino)nicotinonitrile|BLD Pharm. BLD Pharm.

- 2-(Butylamino)nicotinonitrile|High-Purity Reference Standard - Benchchem. Benchchem.

- 2-(Butylamino)nicotinonitrile | CAS 74611-50-0 | SCBT. Santa Cruz Biotechnology.

- 3-Cyano-2-butylaminopyridine. CymitQuimica.

Sources

Biological activity of 2-(Butylamino)nicotinonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Butylamino)nicotinonitrile Derivatives

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous investigational compounds and several marketed drugs.[1] Its synthetic tractability and the potential for diverse substitutions on the pyridine ring have enabled the generation of extensive compound libraries with a wide array of pharmacological activities.[2] This technical guide provides a detailed exploration of the significant biological activities of a specific subclass: 2-(butylamino)nicotinonitrile derivatives. The primary focus is on their anticancer potential, particularly through mechanisms involving tyrosine kinase inhibition and the induction of apoptosis. Additionally, this guide will touch upon their antimicrobial properties. We will synthesize technical data with field-proven insights, detailing the causality behind experimental designs, providing validated protocols, and summarizing key quantitative data. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Nicotinonitrile Scaffold

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in physiologically active molecules.[2] Within this class, the nicotinonitrile framework has attracted considerable attention due to its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The presence of the cyano group and the amino substituent at the 2-position, specifically the butylamino group, creates a unique electronic and steric environment that facilitates interactions with various biological targets. The butyl group, in particular, can provide favorable hydrophobic interactions within protein binding pockets, enhancing potency and selectivity. This guide delves into the synthesis, mechanisms of action, and therapeutic promise of derivatives built upon this core structure.

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively documented biological activity of 2-(butylamino)nicotinonitrile derivatives and their close analogs is their potent antiproliferative effect on various cancer cell lines. This activity is primarily attributed to their ability to interfere with critical cellular signaling pathways that govern cell growth, proliferation, and survival.

Mechanism of Action: Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are crucial enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and metabolism. Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several nicotinonitrile derivatives have been identified as potent tyrosine kinase inhibitors (TKIs).[3][4]

Compounds bearing the nicotinonitrile scaffold can function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. This action blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives malignant cell proliferation.[4] Studies have shown that certain nicotinonitrile derivatives can inhibit TKs with high efficacy. For instance, compounds 8 and 5g in one study were identified as potent anticancer agents, inhibiting tyrosine kinase by 86% and 89%, respectively, with IC50 values of 311 and 352 nM for the enzyme.[3]

The following diagram illustrates the general mechanism of Receptor Tyrosine Kinase (RTK) inhibition. The 2-(butylamino)nicotinonitrile derivative competes with ATP for the binding site on the intracellular kinase domain, preventing autophosphorylation and the subsequent downstream signaling cascade that leads to cell proliferation.

Caption: General signaling pathway of RTK inhibition.

Mechanism of Action: Induction of Intrinsic Apoptosis

Beyond kinase inhibition, these derivatives have been shown to induce programmed cell death, or apoptosis. The apoptotic process is a critical self-destruct mechanism that eliminates damaged or cancerous cells. Research indicates that these compounds trigger the intrinsic apoptotic pathway, which is initiated from within the cell, often in response to cellular stress.[3]

This pathway is characterized by the activation of a cascade of enzymes called caspases. Specifically, a significant induction of caspases 9 and 3 (by 3-6 folds in colon cancer cells) has been observed following treatment with nicotinonitrile derivatives.[3] Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to the executioner caspase-3, which carries out the dismantling of the cell.

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cell Line | IC50 (µM) | Key Observations | Reference |

| Nicotinonitrile Derivatives | MCF-7 (Breast) | ~1-5 | Potent activity comparable to 5-fluorouracil. | [3] |

| Nicotinonitrile Derivatives | HCT-116 (Colon) | ~1-5 | Strong antiproliferative effects. | [3] |

| Fused Nicotinonitriles | NCI-H460, MCF-7, SF-268 | >50 (Generally) | Newly synthesized fused derivatives showed low activity. | [2] |

| 2-Phenylacrylonitrile Derivatives | HCT116, BEL-7402 | 0.0059, 0.0078 | Compound 1g2a showed outstanding, highly selective activity. | [5] |

Note: The table includes data from broader nicotinonitrile derivatives to provide context for the scaffold's potential. Specific IC50 values for 2-(butylamino) derivatives can vary significantly based on other substitutions.

Antimicrobial Activity

The nicotinonitrile scaffold has also been investigated for its potential to combat microbial infections. While less documented than their anticancer effects, certain derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[2][6] The mechanism is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[7]

Spectrum of Activity

Studies on related nicotinamide compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, as well as fungi like Candida albicans.[6] For example, one study found that certain nicotinamide derivatives could inhibit the growth of P. aeruginosa and K. pneumoniae at concentrations as low as 0.016 mM.[6] The development of novel antimicrobial agents is critical to address the growing problem of antibiotic resistance.[8]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Key Observations | Reference |

| Pyridine Derivatives | C. auris | 0.24 - 0.97 | Derivatives pta1, pta2, and pta3 showed high activity. | [7] |

| Cystobactamids | Enterobacterales | 0.25 - 4 | Potent activity against the majority of tested isolates. | [9] |

| Nicotinamides | P. aeruginosa | 0.016 mM | Compound NC 3 showed promising activity. | [6] |

| Nicotinamides | K. pneumoniae | 0.016 mM | Compound NC 3 showed promising activity. | [6] |

Synthesis and Experimental Protocols

The synthesis of 2-(butylamino)nicotinonitrile derivatives is generally straightforward, making them attractive for chemical library development. The protocols for evaluating their biological activity are well-established and validated.

General Synthesis of 2-(Butylamino)nicotinonitriles

A common and efficient method for synthesizing these compounds involves the nucleophilic aromatic substitution of a leaving group (like chlorine) at the 2-position of the pyridine ring with n-butylamine.[10]

-

Reagents & Setup:

-

2-Chloropyridine-3,4-dicarbonitrile (1.0 eq)

-

n-Butylamine (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Propan-2-ol (solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve the 2-chloropyridine-3,4-dicarbonitrile starting material in propan-2-ol in the round-bottom flask.

-

Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Add n-butylamine dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold propan-2-ol or diethyl ether to remove residual impurities.

-

Validation: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) and its identity and purity confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.[10]

-

Caption: Workflow for the synthesis of 2-(butylamino)nicotinonitriles.

Protocol: MTT Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and number.

-

Cell Culture:

-

Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the 2-(butylamino)nicotinonitrile test compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition & Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization & Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Validation: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[11]

-

Conclusion and Future Directions

Derivatives of 2-(butylamino)nicotinonitrile represent a promising class of compounds with significant therapeutic potential, particularly in oncology. Their demonstrated ability to inhibit key tyrosine kinases and induce apoptosis in cancer cells provides a strong rationale for their continued development. The synthetic accessibility of the nicotinonitrile scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[7][12]

Future research should focus on several key areas:

-

Target Identification: Elucidating the specific kinase targets for the most potent compounds.

-

In Vivo Efficacy: Moving promising candidates from in vitro studies to in vivo animal models to assess their efficacy and safety profiles.[5]

-

Pharmacokinetic Optimization: Modifying the chemical structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing chemotherapeutic agents or other targeted therapies.

This guide has provided a comprehensive overview of the biological activities of 2-(butylamino)nicotinonitrile derivatives, grounding the discussion in established scientific principles and detailed experimental methodologies. This chemical class holds considerable promise, and further exploration is warranted to translate this potential into novel clinical therapies.

References

-

Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Longdom Publishing. Available at: [Link]

-

Structure activity relationship. ResearchGate. Available at: [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

-

2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Available at: [Link]

-

Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. MDPI. Available at: [Link]

-

Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Preprints.org. Available at: [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. PubMed. Available at: [Link]

-

Antibacterial Activity of Two Metabolites Isolated From Endophytic Bacteria Bacillus velezensis Ea73 in Ageratina adenophora. Frontiers. Available at: [Link]

-

Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of Novel 2-aminonicotinonitrile Derivatives With New Potential Autophagy Activity. ResearchGate. Available at: [Link]

- Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Request PDF on ResearchGate. Available at: [Link]

-

Studies on synthesis and antimicrobial activity of 2-amino-1-cyanobenzopyrano[4,3-d]pyrimidine derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed. Available at: [Link]

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. Available at: [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]

-

Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar. Available at: [Link]

-

Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PubMed Central. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer. TÜBİTAK Academic Journals. Available at: [Link]

-

Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. Available at: [Link]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives | MDPI [mdpi.com]

- 11. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, Mass Spec) for 2-(Butylamino)nicotinonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Butylamino)nicotinonitrile

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Butylamino)nicotinonitrile, a substituted aminopyridine of interest in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple recitation of data, offering a layered, field-proven approach to spectral interpretation. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting a self-validating workflow for structural elucidation.

The Molecular Blueprint: Structure and Strategy

Before delving into the spectra, it is essential to understand the molecular architecture we aim to verify. 2-(Butylamino)nicotinonitrile (C₁₀H₁₃N₃) is comprised of three key components: a pyridine ring, a cyano (nitrile) group, and a secondary butylamine substituent. Each component imparts distinct and predictable signatures across different spectroscopic techniques. Our strategy is to use these signatures in a complementary fashion to build an unassailable structural proof.

Molecular Structure and Numbering Scheme

Caption: Numbering scheme for 2-(Butylamino)nicotinonitrile.

Proton NMR (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a substituted pyridine, the aromatic region is particularly diagnostic.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-(butylamino)nicotinonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve N-H protons.

-

Spectrometer Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[1]

-

Acquisition: Acquire a standard 1D proton spectrum. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient for a sample of this concentration.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm).

¹H NMR Data Interpretation

The spectrum is logically divided into the aliphatic region (butyl chain) and the aromatic region (pyridine ring), along with a signal for the secondary amine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets (dd) | ~4-5, ~1-2 | 1H | Deshielded by the adjacent ring nitrogen (N1). |

| H4 (Pyridine) | 7.5 - 7.7 | Doublet of doublets (dd) | ~7-8, ~4-5 | 1H | Coupled to both H5 and H6. |

| H5 (Pyridine) | 6.6 - 6.8 | Doublet of doublets (dd) | ~7-8, ~1-2 | 1H | Shielded by the electron-donating amino group at C2. |

| N-H (Amine) | ~7.4 (DMSO-d₆) | Broad triplet (br t) | ~5-6 | 1H | Broadened due to exchange and quadrupole effects. Couples to the adjacent CH₂ group (C8). |

| H8 (-NH-CH₂ -) | 3.3 - 3.5 | Quartet (q) or triplet of doublets (td) | ~7, ~5-6 | 2H | Deshielded by the attached nitrogen (N7). Coupled to both the N-H and the adjacent CH₂ (C9). |

| H9 (-CH₂-CH₂ -CH₂-) | 1.5 - 1.6 | Sextet or multiplet (m) | ~7 | 2H | Standard aliphatic CH₂ group. |

| H10 (-CH₂ -CH₃) | 1.3 - 1.4 | Sextet or multiplet (m) | ~7 | 2H | Standard aliphatic CH₂ group. |

| H11' (-CH₂-CH₃ ) | 0.9 - 1.0 | Triplet (t) | ~7 | 3H | Terminal methyl group. |

Note: Predicted values are based on data from analogous structures. Actual values may vary based on solvent and experimental conditions.[2][3]

Expert Insight: The aromatic region of substituted pyridines can be complex due to overlapping signals.[1] If assignments are ambiguous, a 2D COSY (Correlation Spectroscopy) experiment is the definitive next step. It reveals proton-proton coupling networks, allowing for the unambiguous tracing of connections between H4, H5, and H6.

Carbon-13 NMR (¹³C NMR) Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom, providing a direct count of non-equivalent carbons and information about their chemical nature (sp³, sp², sp).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Spectrometer: Use the same sample prepared for ¹H NMR. The spectrometer must be tuned to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-160 ppm for pyridines) is required.[1] Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 512 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

¹³C NMR Data Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Pyridine) | 158 - 162 | Attached to two nitrogen atoms (ring and amino), highly deshielded. |

| C6 (Pyridine) | 148 - 152 | Alpha to the ring nitrogen, deshielded. |

| C4 (Pyridine) | 138 - 142 | Gamma to the ring nitrogen. |

| C5 (Pyridine) | 112 - 116 | Shielded by the ortho amino group. |

| C11 (Nitrile, -C ≡N) | 117 - 120 | Characteristic chemical shift for a nitrile carbon. |

| C3 (Pyridine) | 90 - 95 | Attached to the electron-withdrawing nitrile group, but also shielded by the adjacent amino group. |

| C8 (-NH-CH₂ -) | 40 - 42 | Aliphatic carbon attached to nitrogen. |

| C9 (-CH₂ -) | 30 - 32 | Standard aliphatic carbon. |

| C10 (-CH₂ -) | 19 - 21 | Standard aliphatic carbon. |

| C11' (-CH₃ ) | 13 - 15 | Terminal methyl carbon. |

Note: Predicted values are based on data from analogous structures.[2][4]

Trustworthiness Check: The presence of 10 distinct signals in the ¹³C NMR spectrum would strongly validate the proposed structure, which contains 10 unique carbon environments. For definitive assignment of quaternary carbons like C2, C3, and the nitrile carbon (C11), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away, allowing one to piece together the molecular framework with certainty.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid 2-(butylamino)nicotinonitrile sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Clamp the sample to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Processing: A background spectrum (with no sample) is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance data.

IR Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3350 - 3310 | N-H Stretch | Secondary Amine | A single, sharp to medium intensity peak in this region is a hallmark of a secondary amine.[5][6] |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Indicates the presence of sp² C-H bonds.[7] |

| 2950 - 2850 | C-H Stretch | Aliphatic (Butyl) | Strong absorptions confirming the saturated hydrocarbon chain.[8] |

| 2230 - 2215 | C≡N Stretch | Nitrile | A very sharp, strong intensity peak. This is one of the most diagnostic peaks for this molecule.[9][10] |

| 1600 - 1580 | C=C / C=N Stretch | Aromatic Ring | Characteristic ring stretching vibrations. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Stretching of the bond between the pyridine ring (C2) and the amine nitrogen (N7).[6] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this analysis, we will consider Electron Impact (EI) ionization.

Experimental Protocol: Mass Spectrum Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[2][3][11]

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum Interpretation

-

Molecular Formula: C₁₀H₁₃N₃

-

Exact Mass: 175.111 g/mol

-

Molecular Ion Peak (M⁺•): A peak at m/z = 175 is expected. The odd molecular weight is consistent with the Nitrogen Rule (an odd number of nitrogen atoms results in an odd nominal mass).

Fragmentation Pathway: The energetic molecular ion will fragment in predictable ways. For N-butyl substituted amines, a key fragmentation is the loss of an alkyl radical from the butyl chain.

| m/z | Proposed Fragment | Formula of Lost Neutral | Significance |

| 175 | [C₁₀H₁₃N₃]⁺• | - | Molecular Ion (M⁺•) |

| 132 | [M - C₃H₇]⁺ | •C₃H₇ (Propyl radical) | Cleavage of the C9-C10 bond. This is often a major fragment ion for butylamino compounds.[2] |

| 118 | [M - C₄H₉]⁺ | •C₄H₉ (Butyl radical) | Cleavage of the N7-C8 bond. |

Fragmentation Pathway Diagram

Caption: Primary fragmentation of 2-(Butylamino)nicotinonitrile under EI-MS.

Integrated Workflow for Structural Verification

No single technique provides absolute proof. The authority of a structural assignment comes from the confluence of data from all methods. The following workflow illustrates this self-validating system.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of 2-(butylamino)nicotinonitrile is achieved through a systematic, multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula. IR spectroscopy provides definitive evidence for the key nitrile and secondary amine functional groups. Finally, ¹H and ¹³C NMR spectroscopy, supported by 2D techniques where necessary, elucidates the precise arrangement of atoms and the connectivity of the pyridine ring and butyl substituent. The convergence of these independent datasets provides a high degree of confidence in the final structural assignment, meeting the rigorous standards required in research and pharmaceutical development.

References

- BenchChem. Interpreting Complex NMR Spectra of Substituted Pyridines.

- TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- MDPI. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives.

- CDN. Infrared Spectroscopy.

- Chemistry LibreTexts. 10.7: Functional Groups and IR Tables.

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.

- University of Calgary. IR: amines.

- UCLA. Table of Characteristic IR Absorptions.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemguide. mass spectra - fragmentation patterns.

- ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides.

- MDPI. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine.

- National Institute of Advanced Industrial Science and Technology (AIST). IR Chart.

- PMC (NIH). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives [mdpi.com]

- 3. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chemguide.co.uk [chemguide.co.uk]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(Butylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecular entities present both profound opportunities and inherent risks. 2-(Butylamino)nicotinonitrile, a substituted pyridine derivative, is one such compound that requires a comprehensive understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, technical framework for the safe handling, storage, and emergency management of 2-(Butylamino)nicotinonitrile, drawing upon established safety protocols for analogous chemical structures in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment: An Analog-Based Approach

-

Acute Toxicity (Oral): Nitrile compounds can be toxic if ingested.[1]

-

Skin Irritation: Direct contact may cause skin irritation.[1][2]

-

Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or damage.[1][2][3]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]

It is imperative that a comprehensive, site-specific risk assessment is conducted before commencing any work with 2-(Butylamino)nicotinonitrile.

Table 1: Presumptive GHS Hazard Classification Based on Analogous Compounds

| Hazard Class | Hazard Category | Presumptive Hazard Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [1][2] |

The Hierarchy of Controls: A Proactive Safety Paradigm

To mitigate the risks associated with handling 2-(Butylamino)nicotinonitrile, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Caption: Hierarchy of controls, from most to least effective.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory when handling 2-(Butylamino)nicotinonitrile. The selection of PPE should be based on a thorough risk assessment.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

-

Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.[1] A face shield may be necessary when there is a risk of splashing.[5]

-

Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[1][6]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the stability of the compound.

Handling:

-

Work Area: All manipulations of 2-(Butylamino)nicotinonitrile should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.[1][5]

-

Avoidance of Contact: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the compound is handled.[1][6]

-

Aerosol and Dust Minimization: Handle the solid material carefully to avoid the generation of dust.[2]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

Storage:

-

Container: Keep the container tightly closed and properly labeled.[1]

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][7][8][9] The recommended storage temperature is 2-8°C.[7][8][9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids. Nitriles can react violently with strong oxidizing acids and the combination of bases and nitriles can produce hydrogen cyanide.[10]

Table 2: Storage and Handling Summary

| Parameter | Guideline | Source |

| Storage Temperature | 2-8°C | [7][8][9] |

| Storage Conditions | Sealed in a dry, well-ventilated area | [1][7] |

| Handling Location | Chemical Fume Hood | [1][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, bases | [10] |

Emergency Procedures: A Step-by-Step Response Plan